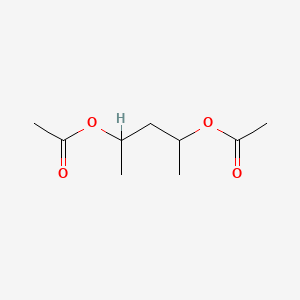

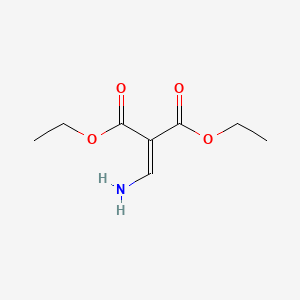

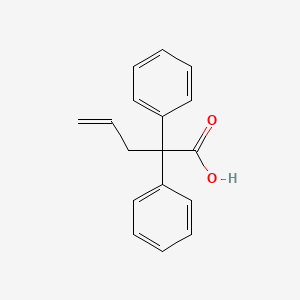

![molecular formula C8H10N2O2 B1295477 2,5-二甲基-2,5-二氮杂双环[4.2.0]辛-1(6)-烯-7,8-二酮 CAS No. 64186-72-7](/img/structure/B1295477.png)

2,5-二甲基-2,5-二氮杂双环[4.2.0]辛-1(6)-烯-7,8-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

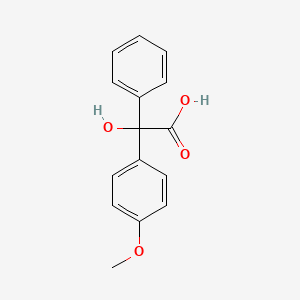

The compound 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione is a diazabicyclooctane derivative, a class of compounds that have garnered interest due to their potential applications in supramolecular chemistry and as building blocks for various chemical syntheses. These compounds are characterized by their bicyclic structure containing nitrogen atoms and their ability to form stable hydrogen bonds, which is crucial for their self-assembly into larger structures.

Synthesis Analysis

The synthesis of related diazabicyclooctane derivatives has been explored in several studies. For instance, enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives were obtained from azido-tosyl-azabicycloheptanes through ring expansion under radical conditions . Additionally, a convergent synthesis approach has been developed for 3,5-diazabicyclo[2.2.2]octane-2,6-diones, which allows for the creation of a large series of compounds with varying substituents . These methods highlight the versatility and potential for synthesizing a variety of diazabicyclooctane derivatives, including the one .

Molecular Structure Analysis

The molecular structure of diazabicyclooctane derivatives is of particular interest due to their potential for forming hydrogen bonds and their crystalline properties. Single-crystal X-ray diffraction analysis has been used to determine the structure of these compounds, revealing that they often crystallize in forms that allow each molecule to form four hydrogen bonds . This propensity for hydrogen bonding is a key feature that influences their molecular structure and potential applications.

Chemical Reactions Analysis

The reactivity of diazabicyclooctane derivatives has been studied in various chemical reactions. For example, the synthesis of 2,6-diazabicyclo[3.2.1]oct-3-enes involved the nucleophilic addition of acyclic enaminoketones to pyrrole-diones . Furthermore, the alkylation of 2,7-diazabicyclo[2.2.2]octane-3,8-diones has been shown to proceed at sulfur atoms when thiolated, leading to the formation of diazabicyclooctadienes . These reactions demonstrate the chemical versatility of diazabicyclooctane derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclooctane derivatives are closely related to their molecular and crystal structures. The ability to form stable hydrogen bonds and crystallize in various forms directly impacts their physical properties, such as solubility and melting points. The synthesis of racemic and enantiomeric diazabicyclooctane-dicarboxylic acids and their diesters has provided insights into the self-assembly and crystal structures of these compounds, revealing persistent and stable motifs in their crystal structures . These properties are essential for their use in supramolecular chemistry and as functionalized building blocks.

科学研究应用

碱辅助迈克尔加成反应

碱辅助迈克尔加成反应的最新进展突出了各种有机和无机碱在促进 C-C 和 C-X 键形成方面的效率。这些反应对于通过迈克尔和羟醛加成等串联序列合成天然产物和药物至关重要,包括罗宾逊环化。1,8-二氮杂双环[5.4.0]十一-7-烯 (DBU) 和 1,4-二氮杂双环[2.2.2]辛烷 (DABCO) 等碱在引发这些反应中发挥着重要作用,展示了二氮杂双环化合物在有机合成中的多功能性和重要性 (Thirupathi, Mamatha Jyothi 和 Sripathi,2022)。

杂环化合物合成

杂环化学的研究,包括 2,3-苯并二氮杂卓类及其相关化合物的合成,强调了含氮杂环在药物化学中的重要性。这些化合物已显示出对各种目前没有治疗方法的疾病具有潜力,展示了合成杂环化合物在药物发现和开发中的关键作用 (Földesi、Volk 和 Milen,2018)。

环己烯的催化氧化

环己烯的选择性催化氧化,导致各种工业上重要的中间体,展示了催化剂在控制反应特异性方面的应用。这种方法对于合成具有不同氧化态和官能团的化学品至关重要,突出了催化剂设计在工业应用中的重要性 (Cao 等人,2018)。

聚合物和材料科学

包含高性能缺电子颜料(如 isoDPP、BDP 和 NDP)的共轭聚合物展示了在电子器件应用中的潜力。这些化合物之间的结构相似性和差异性允许不同的光学、电化学和器件性能,强调了合成化学在推进材料科学中的作用 (Deng 等人,2019)。

人工核糖核酸酶的设计

人工核糖核酸酶的设计,结合了咪唑残基和基于 1,4-二氮杂双环[2.2.2]辛烷的多阳离子结构域,说明了合成化学在开发 RNA 水解催化剂中的应用。这项研究有助于我们理解用于创建高效生物催化剂的分子设计原理 (Konevetz 等人,2002)。

属性

IUPAC Name |

2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFJYOGQRAWTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C(=O)C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214384 |

Source

|

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |

CAS RN |

64186-72-7 |

Source

|

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064186727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

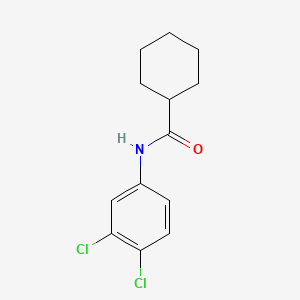

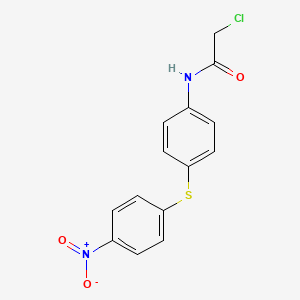

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)